6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
6-[2-(2,5-dimethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-8-3-4-9(2)10(5-8)19-11(22)6-21-7-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-5,7H,6H2,1-2H3,(H2,17,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQEEYYXSSECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the carbamoyl and carboxamide groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or carboxamide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include the formation of thiazolo-pyrimidine frameworks. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. For instance, the synthesis may start from simpler precursors that undergo alkylation and cyclization reactions to yield the final product with the desired functional groups.
Biological Activities
Antimicrobial Activity
Research indicates that compounds within the thiazolo-pyrimidine class exhibit significant antimicrobial properties. Specifically, derivatives of this compound have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies show that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and rifampicin .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have shown that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. Notably, modifications on the thiazole ring have been associated with enhanced anticancer effects . The presence of electron-withdrawing groups on the phenyl ring appears to increase the potency of these compounds against cancer cells.
Mechanism of Action
The mechanism of action of 6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- 6-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxoisothiazolo[4,5-d]pyrimidine-3-carboxamide (): This compound shares the thiazolo[4,5-d]pyrimidine core but differs in substituents. A piperazinyl-2-fluorophenyl group replaces the 2,5-dimethylphenylcarbamoyl methyl group at position 5. Key difference: Fluorine’s electron-withdrawing effects vs. methyl groups’ lipophilicity.
- Thiazolo[4,5-d]pyrimidinone derivative 13 (): Replaces the carboxamide at position 3 with a ketone (oxo group). This compound demonstrated anti-inflammatory activity in preliminary studies, suggesting the thiazolo-pyrimidine scaffold’s versatility .
Substituent Effects on Physicochemical Properties
- The addition of a propylpiperidine carboxamide at position 2 introduces conformational flexibility, which may impact binding kinetics .
Spectroscopic and Crystallographic Data
- Crystal Packing : In , the pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolopyrimidine and phenyl rings. Intermolecular C–H···O bonds stabilize the crystal lattice .
Biological Activity
The compound 6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide (CAS Number: 1251622-16-8) is a thiazolo[4,5-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. The compound features a thiazolo[4,5-d]pyrimidine core linked to a carbamoyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1251622-16-8 |
| Molecular Formula | C16H15N5O3S |
| Molecular Weight | 357.4 g/mol |
Antimicrobial Activity
Research indicates that thiazolo derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. For example:
- Activity against Staphylococcus aureus : In vitro studies demonstrated that the compound showed potent activity against both methicillin-resistant and sensitive strains.
- Broad-spectrum efficacy : The compound also exhibited activity against Gram-negative bacteria and certain fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated through several studies:
-
Cell Line Studies : The compound was tested on various cancer cell lines including A549 (lung cancer) and Caco-2 (colorectal cancer). Results indicated a significant reduction in cell viability at certain concentrations, with IC50 values suggesting effective cytotoxicity .
Cell Line IC50 (µM) % Viability (at 10 µM) A549 15 27.2 Caco-2 10 39.8 - Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation. The compound may induce apoptosis through mitochondrial pathways and disrupt DNA synthesis .
Enzymatic Inhibition
The compound has shown promising results as an inhibitor of various enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition studies revealed that the compound effectively inhibits DHODH, which is crucial for pyrimidine biosynthesis in both human cells and Plasmodium falciparum (the malaria parasite). This dual inhibitory action suggests its potential in treating both cancer and malaria .
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Viability Study :
Q & A
Q. What are the established synthetic routes for this thiazolo-pyrimidine derivative, and what key reaction conditions ensure optimal yield?
The synthesis involves multi-step protocols, including:
- Core formation : Cyclization of precursors (e.g., thiazolo[4,5-d]pyrimidine core via condensation of thiourea and α-haloketones under acidic conditions) .
- Substitution reactions : Introduction of the 2,5-dimethylphenyl carbamoyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Key conditions: Temperature control (60–80°C for acylations), inert atmosphere (N₂), and stoichiometric precision to minimize side products.
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., methyl group signals at δ 2.2–2.5 ppm for dimethylphenyl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 427.12) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between thiazole and pyrimidine rings: 12.5°) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values <10 µg/mL indicate potency) .
- Kinase inhibition : Fluorescence-based assays (e.g., CDK2 inhibition at IC₅₀ ~1.2 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~8.5 µM) with comparative analysis against controls like doxorubicin .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what computational tools aid in process design?
- DOE (Design of Experiments) : Taguchi methods optimize parameters (e.g., solvent polarity, catalyst loading) to maximize yield (>75%) .
- Computational modeling : DFT calculations (Gaussian 09) predict transition states for cyclization steps, reducing trial-and-error .
- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing decomposition during exothermic steps .
Q. How should contradictory data in biological activity be resolved (e.g., conflicting IC₅₀ values across studies)?
- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, serum content) .
- Metabolite profiling : LC-MS identifies hydrolyzed byproducts (e.g., carboxamide cleavage in cell media) that may skew results .
- Structural dynamics : Molecular docking (AutoDock Vina) assesses binding mode variations due to protein conformational changes .
Q. What advanced spectroscopic methods elucidate its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kₐ = 1.5×10⁵ M⁻¹s⁻¹, k_d = 0.02 s⁻¹ for CDK2) .
- Cryo-EM : Resolves compound-protein complexes at near-atomic resolution (e.g., binding to ATP pockets) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH = -12.4 kcal/mol, ΔS = 15.2 cal/mol·K) .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Fragment-based design : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to improve kinase selectivity (10-fold vs. CDK4/CDK6) .
- Proteome-wide profiling : Use kinome screens (e.g., KinomeScan) to identify off-target effects .
- Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to guide rational modifications (e.g., optimizing H-bonding with Asp86 in CDK2) .
Q. How can computational models predict metabolic stability and toxicity?
- ADMET prediction : SwissADME estimates bioavailability (%F = 65) and CYP450 interactions (CYP3A4 inhibitor) .
- MD simulations (GROMACS) : Simulate liver microsomal metabolism to identify vulnerable sites (e.g., oxidation at thiazole sulfur) .
- Toxicity profiling : Ames test (TA98 strain) and hERG channel inhibition assays (IC₅₀ >30 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
